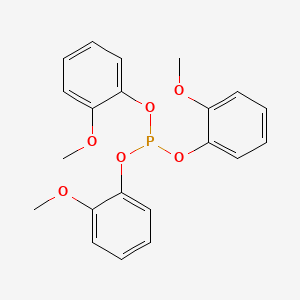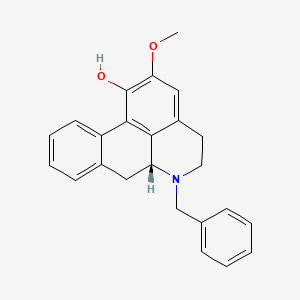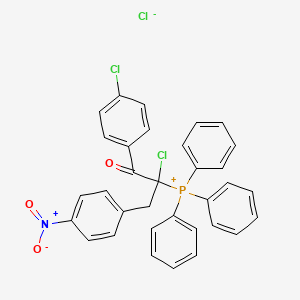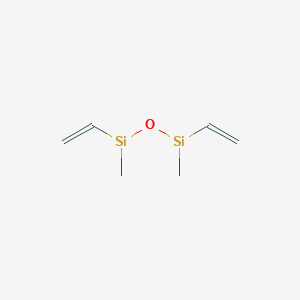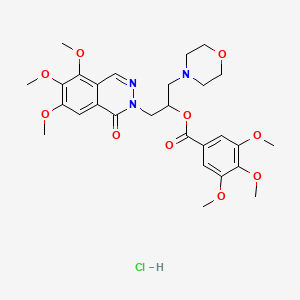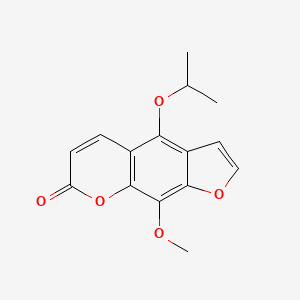![molecular formula C22H13ClN2 B14676940 (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-80-2](/img/structure/B14676940.png)
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoxaline core with a chlorophenyl substituent, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method starts with the preparation of the indenoquinoxaline core, followed by the introduction of the chlorophenyl group through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the molecule.
Applications De Recherche Scientifique
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[1,2-b]quinoxaline: The parent compound without the chlorophenyl substituent.
(11E)-11-[(4-methylphenyl)methylidene]indeno[1,2-b]quinoxaline: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
32849-80-2 |
|---|---|
Formule moléculaire |
C22H13ClN2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13ClN2/c23-15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)25-20-8-4-3-7-19(20)24-21/h1-13H/b18-13+ |
Clé InChI |
HAVYLNSMDRVBKD-QGOAFFKASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C4=NC5=CC=CC=C5N=C24 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


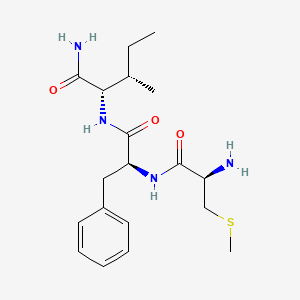
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
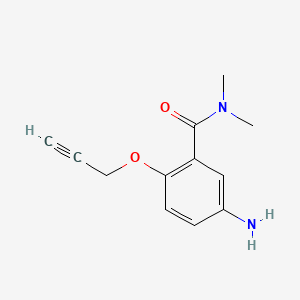
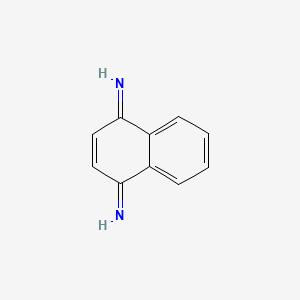
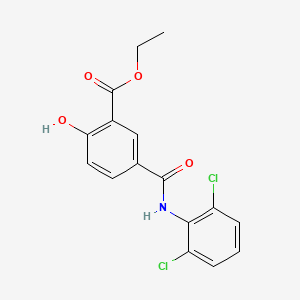
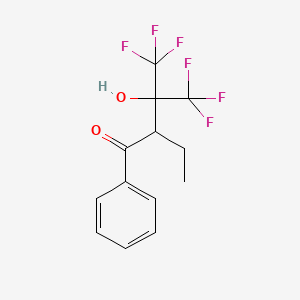
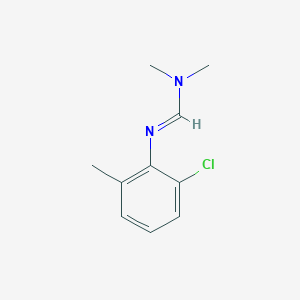
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
